molecular formula C9H13NO3 B1211515 3,4,5,6-Tetrahydrohippurate CAS No. 64253-92-5

3,4,5,6-Tetrahydrohippurate

Cat. No. B1211515
CAS RN: 64253-92-5
M. Wt: 183.2 g/mol
InChI Key: OSUSJBWSQBKORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3, 4, 5, 6-Tetrahydrohippuric acid belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. 3, 4, 5, 6-Tetrahydrohippuric acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa).
3,4,5,6-tetrahydrohippuric acid is an N-acylglycine in which the acyl group is specifed as cyclohex-1-en-1-ylcarbonyl. It has a role as a metabolite.

Scientific Research Applications

Coordination Chemistry of Tetrazines

  • Electron and Charge Transfer in Tetrazines : The coordination chemistry of tetrazines, specifically 1,2,4,5-tetrazine and its derivatives, is characterized by electron and charge transfer phenomena. This property, along with the ability of these compounds to bridge metal centers, makes them valuable in the field of supramolecular materials (Kaim, 2002).

Organic Semiconductors

  • Organic Semiconductors from Benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) : BTT oligomers have been synthesized and characterized for their potential use as organic semiconductors. These compounds, due to their rigid and planar molecular structure, exhibit properties that could make them suitable for p-channel organic semiconductors (Kashiki et al., 2011).

Environmental Toxicology

  • Toxicant Transfer and Fish Metabolism : Studies on 3,4,5,6-tetrachloroguaiacol (TeCG) among other organic compounds have shown a significant correlation between the toxicant uptake/depuration rate and fish oxygen consumption. This research is important in understanding the environmental impact and bioaccumulation of toxicants in aquatic life (Yang et al., 2000).

Thermoelectric Materials

  • Thermoelectric Applications : High-efficiency thermoelectric materials are crucial for converting waste heat into electrical energy, contributing to alternative energy technologies and reducing greenhouse gas emissions. Novel applications include biothermal batteries, solid-state TE cooling, and power generation for deep-space probes (Tritt & Subramanian, 2006).

Structural Chemistry

  • Crystal Structure Analysis : The crystal structure of 3,4,5,6-tetrahydrophthalic anhydride has been determined and analyzed. Insights into the conformational descriptions of six-membered rings and nonbonded dipole–dipole interactions were provided, which could be relevant for understanding similar compounds (Fredj et al., 2004).

properties

CAS RN

64253-92-5

Product Name

3,4,5,6-Tetrahydrohippurate

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

IUPAC Name

2-(cyclohexene-1-carbonylamino)acetic acid

InChI

InChI=1S/C9H13NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h4H,1-3,5-6H2,(H,10,13)(H,11,12)

InChI Key

OSUSJBWSQBKORT-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)C(=O)NCC(=O)O

Canonical SMILES

C1CCC(=CC1)C(=O)NCC(=O)O

Other CAS RN

64253-92-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5,6-Tetrahydrohippurate
Reactant of Route 2
Reactant of Route 2
3,4,5,6-Tetrahydrohippurate
Reactant of Route 3
3,4,5,6-Tetrahydrohippurate
Reactant of Route 4
3,4,5,6-Tetrahydrohippurate
Reactant of Route 5
3,4,5,6-Tetrahydrohippurate
Reactant of Route 6
3,4,5,6-Tetrahydrohippurate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.